2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile

Catalog No.
S12212120
CAS No.
M.F
C15H15N3
M. Wt
237.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile

Product Name

2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile

IUPAC Name

2-amino-6-ethyl-5-methyl-4-phenylpyridine-3-carbonitrile

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

InChI

InChI=1S/C15H15N3/c1-3-13-10(2)14(11-7-5-4-6-8-11)12(9-16)15(17)18-13/h4-8H,3H2,1-2H3,(H2,17,18)

InChI Key

HMLCRBMFKDYYFT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)C

2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile is a compound belonging to the class of pyridine derivatives, characterized by its unique structural features. It contains an amino group, an ethyl side chain, a methyl group, and a phenyl substituent attached to the pyridine ring. The molecular formula of this compound is C15H16N3, and it has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The chemical behavior of 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile can be explored through various reactions:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for reactions with electrophiles such as alkyl halides or acyl chlorides.
  • Cyclization Reactions: This compound can undergo cyclization to form more complex structures, which may exhibit enhanced biological activity.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or enamines, expanding its chemical versatility.

These reactions are essential for synthesizing derivatives that may possess improved pharmacological properties.

The biological activity of 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile has been investigated in various studies. Notably, it has shown:

  • Antimicrobial Activity: Several derivatives have demonstrated significant inhibition against a range of microorganisms, indicating potential use as antimicrobial agents.
  • Antioxidant Properties: The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in disease pathways, making it a candidate for further pharmacological exploration.

Several synthetic routes have been developed for the preparation of 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile:

  • Conventional Heating: A mixture of malononitrile, benzaldehyde, and ethyl-substituted acetophenones can be heated in the presence of ammonium acetate to yield the desired compound.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation, leading to more efficient synthesis compared to traditional methods .
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis techniques that streamline the process and reduce the number of purification steps required.

2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile has several potential applications:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting infectious diseases and oxidative stress-related conditions.
  • Chemical Probes: It can serve as a chemical probe in biological research to study enzyme mechanisms and cellular processes.
  • Material Science: The compound's unique properties may allow for applications in developing new materials with specific functionalities.

Interaction studies involving 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile have focused on its binding affinity with various biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins involved in metabolic pathways have been conducted, providing insights into its mechanism of action.
  • Molecular Docking Studies: Computational studies using molecular docking techniques have predicted potential binding sites on target proteins, aiding in the design of more potent derivatives.

Several compounds share structural similarities with 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile, which can be compared based on their unique features:

Compound NameStructure FeaturesUnique Properties
2-Amino-6-methyl-4-phenylnicotinonitrileMethyl instead of ethyl at position 6Different solubility and reactivity
2-Amino-4-phenylnicotinonitrileLacks additional alkyl substituentsMay exhibit different biological activities
2-Amino-5-benzylpyridineBenzyl group instead of phenylPotentially different pharmacokinetics

These comparisons highlight the uniqueness of 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile in terms of its structure and potential applications.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

237.126597491 g/mol

Monoisotopic Mass

237.126597491 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-09

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